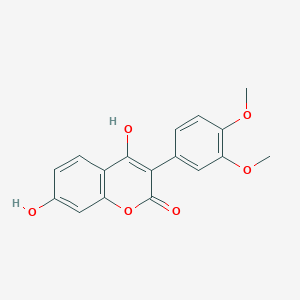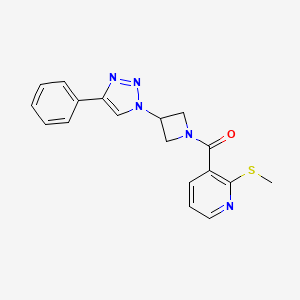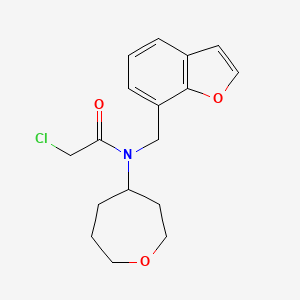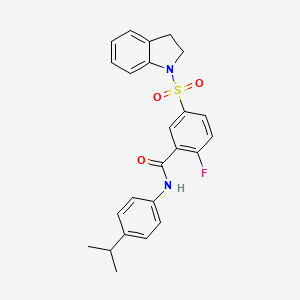
3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one” is a flavonoid derivative. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The molecular structure of flavonoids generally consists of 15 carbon atoms, which form two phenyl rings (A and B) and a heterocyclic ring ©. The positions of the hydroxy and methoxy groups can significantly influence the properties of the compound .Chemical Reactions Analysis
Flavonoids can undergo a variety of chemical reactions, including oxidation, reduction, and conjugation reactions. The specific reactions would depend on the exact structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of hydroxy and methoxy groups can influence the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The structure and crystalline behavior of compounds closely related to 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one have been extensively studied to understand their molecular conformation and bonding interactions. For instance, the structure of the flavone hymenoxin, a compound with a similar chromenone structure, has been determined, revealing nearly planar AB ring systems and specific intramolecular and intermolecular hydrogen bonding patterns. This analysis aids in comprehending the molecular basis of its potential biological activities and interactions (Watson et al., 1991).
Synthesis and Complexation Study
The synthesis and complexation behaviors of novel 3-methoxyphenyl chromenone crown ethers, which are chemically related to 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one, have been investigated. This research highlights the compounds' ability to form complexes with certain ions, providing insights into their potential use in chemical sensors or as molecular recognition elements. The study demonstrates the versatility of chromenones in synthetic chemistry and their potential applicability in developing new materials (Gündüz et al., 2006).
Biological Activity and In Silico Study
A derivative of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one was characterized as a novel selective COX-2 inhibitor through a comprehensive study involving single X-ray crystallographic analysis and in silico methods. This research underscores the compound's potential therapeutic applications and the importance of detailed molecular characterization in drug discovery (Rullah et al., 2015).
Synthesis of Functionalized Derivatives
The chemical versatility of chromen-2-one derivatives has been explored through the synthesis of various functionalized molecules, such as antibacterial and antioxidant derivatives. This research not only expands the chemical repertoire of chromen-2-one derivatives but also demonstrates their potential in medicinal chemistry for developing new therapeutic agents with specific biological activities (Al-ayed, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research on flavonoids and related compounds is a very active field, with potential applications in medicine, agriculture, and other areas. Future research could focus on understanding the mechanisms of action of these compounds, developing efficient synthesis methods, and exploring their potential uses .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)15-16(19)11-5-4-10(18)8-13(11)23-17(15)20/h3-8,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJMWQMXQVPZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)


![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)




![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)